8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid
Overview
Description
8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid is a useful research compound. Its molecular formula is C9H7FN2O2 and its molecular weight is 194.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bioisosteric Replacement in Drug Design
8-Fluoroimidazo[1,2-a]pyridine has been investigated for its physicochemical properties and evaluated as a bioisosteric replacement, particularly for imidazo[1,2-a]pyrimidine in allosteric modulator ligands of the GABA A receptor. This research has led to the development of novel syntheses and applications of substituted 8-fluoroimidazopyridines in enhancing ligand affinity and specificity towards target receptors (Humphries et al., 2006).
Synthetic Methodology Development
The study by Marandi (2018) showcases the efficient synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids via a three-component condensation reaction. This work not only contributes to the field of combinatorial chemistry but also highlights the potential of these compounds in medicinal and biological sciences, offering a versatile toolkit for the synthesis of novel materials with significant applications in drug discovery and development (Marandi, 2018).
Fluorescent Properties for Biomarkers
Imidazo[1,2-a]pyridines and pyrimidines, including derivatives with the 8-fluoro substitution, have been studied for their fluorescent properties. These compounds serve as vital tools for the development of biomarkers and photochemical sensors, exploiting the enhanced fluorescence intensity induced by the 8-fluoro group and other substituents. Such applications are crucial in biological imaging and diagnostics, providing a deeper understanding of cellular processes and disease pathology (Velázquez-Olvera et al., 2012).
Material Science and Polymer Modification
In the realm of material science, the modification of chitosan with ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments represents an innovative approach to enhancing the properties of biopolymers. This modification introduces new functionalities into chitosan, a natural polymer, expanding its applications in biotechnology, drug delivery systems, and tissue engineering by improving its interaction with biological systems and its chemical versatility (Levov et al., 2011).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry .
Pharmacokinetics
Some imidazo[1,2-a]pyridine analogues have shown compatible pharmacokinetic and safety profiles with once-daily dosing .
Result of Action
Certain imidazo[1,2-a]pyridine analogues have shown significant reduction of bacterial load in acute tb mouse models .
Action Environment
The synthesis and functionalization of imidazo[1,2-a]pyridines are known to involve various strategies, which could potentially be influenced by environmental conditions .
Properties
IUPAC Name |
8-fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-5-11-7(9(13)14)8-6(10)3-2-4-12(5)8/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXVXGTZIQKNBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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